molecular formula C9H12ClFN2O3 B13541462 3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride

3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride

Cat. No.: B13541462
M. Wt: 250.65 g/mol
InChI Key: ZQNNBBOPCTYLSX-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride is a chemical compound with the molecular formula C9H11FN2O3·HCl It is known for its unique structure, which includes a fluorine atom, a nitro group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride typically involves a multi-step process. One common method starts with the nitration of 5-fluoro-2-nitrophenol to introduce the nitro group. This is followed by the reaction with 3-chloropropan-1-amine to form the desired amine compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(5-Fluoro-2-aminophenoxy)propan-1-aminehydrochloride.

Scientific Research Applications

3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets. The fluorine and nitro groups play a crucial role in its binding affinity and selectivity. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine
  • 3-(5-Fluoro-2-aminophenoxy)propan-1-aminehydrochloride
  • 3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrobromide

Uniqueness

3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12ClFN2O3

Molecular Weight

250.65 g/mol

IUPAC Name

3-(5-fluoro-2-nitrophenoxy)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H11FN2O3.ClH/c10-7-2-3-8(12(13)14)9(6-7)15-5-1-4-11;/h2-3,6H,1,4-5,11H2;1H

InChI Key

ZQNNBBOPCTYLSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCCCN)[N+](=O)[O-].Cl

Origin of Product

United States

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